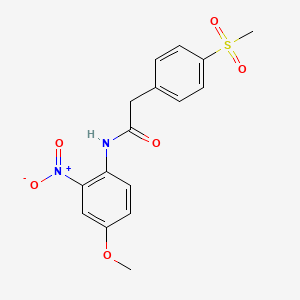

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-24-12-5-8-14(15(10-12)18(20)21)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJFRUGBOZTAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 342.35 g/mol. Its structure features a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity. The following table summarizes the key physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O6S |

| Molecular Weight | 342.35 g/mol |

| Density | 1.333 g/cm³ |

| Boiling Point | 377.3 °C |

| Flash Point | 182 °C |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Methoxylation : Substitution of a hydrogen atom with a methoxy group.

- Amidation : Formation of the benzamide linkage.

- Sulfonylation : Introduction of the methylsulfonyl group.

These processes can be optimized for yield and purity in industrial settings through controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate their activity by binding to active sites, leading to inhibition or activation of their functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Cytotoxicity Studies

Recent cytotoxicity studies have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Mechanisms : Research conducted by Siddiqui et al. (2007) demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

- Cytotoxicity Profiles : In an experimental study involving various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity .

Comparison with Similar Compounds

To understand its unique properties, it is essential to compare this compound with related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide | Moderate antimicrobial effects |

| N-(4-nitrophenyl)-N-(methylsulfonyl)acetamide | Lower cytotoxicity |

| N-(4-methoxy-2-nitrophenyl)-N-(methylthio)benzamide | Similar anti-inflammatory properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (WOGWEV)

- Structural Differences : The methoxy group in QOTNAP is replaced by a chloro substituent.

- Synthesis : Similar acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride .

- Crystal Packing : Both compounds exhibit head-to-tail C–H···O interactions, but WOGWEV forms chains along the [101] direction, whereas QOTNAP chains align along the a-axis .

- Electronic Effects : The chloro group is electron-withdrawing, whereas methoxy is electron-donating, altering reactivity in electrophilic substitutions .

N-(4-(Methylsulfonyl)phenyl)acetamide (Compound 5 in )

- Structural Differences : Lacks the methoxy and nitro substituents, retaining only the methylsulfonyl group.

- Pharmacology: Evaluated as a non-steroidal anti-inflammatory agent, highlighting the methylsulfonyl group’s role in target binding .

- Solubility : Absence of polar nitro/methoxy groups likely increases lipophilicity compared to QOTNAP .

Core Structural Modifications

N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)

- Structural Differences: Morpholinosulfonyl replaces methylsulfonyl, introducing a morpholine ring.

- Biological Activity : Designed as a COVID-19 inhibitor, showcasing how sulfonamide modifications influence target specificity .

- Solubility : The morpholine ring enhances water solubility compared to QOTNAP’s methylsulfonyl group .

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)

Pharmacologically Relevant Analogs

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide (AFIFIF)

- Structural Differences : Incorporates an oxadiazole ring and dimethylphenyl group.

- Crystal Data : The oxadiazole ring introduces rigidity, affecting molecular packing and bioavailability .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Comparative Data Table

Key Findings and Implications

Solubility and Bioavailability: QOTNAP’s nitro and methoxy groups balance lipophilicity, whereas morpholino derivatives (e.g., 5i) improve aqueous solubility .

Pharmacological Potential: Methylsulfonyl groups are critical in anti-inflammatory agents (), while nitro groups may enhance reactivity in electrophilic environments .

Crystallography : Intermolecular C–H···O interactions in QOTNAP and WOGWEV suggest predictable packing patterns for N-(substituted phenyl)acetamides .

Q & A

Q. What are the established synthetic routes for N-(4-methoxy-2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer: A common approach involves reacting N-(4-methoxy-2-nitrophenyl)methanesulfonamide with acetic anhydride under reflux conditions. The reaction mixture is typically poured over ice post-reflux, followed by washing with cold water and recrystallization from ethanol to yield pure crystals. Key parameters include maintaining a 1:4 molar ratio of sulfonamide to acetic anhydride and optimizing reflux duration (~30 minutes) to maximize yield .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography is critical for determining bond lengths, angles, and intermolecular interactions. For example, the nitro group in the aromatic ring shows slight torsion (O1—N1—C3—C2: -16.7°, O2—N1—C3—C2: 160.9°), confirming non-planarity. Complementary techniques include , , and IR spectroscopy to validate functional groups like the acetamide carbonyl (C=O stretch ~1680 cm) and sulfonyl groups (S=O stretch ~1350 cm) .

Q. What are the solubility and physicochemical properties of this compound?

Methodological Answer: Experimental solubility in water is >61.3 µg/mL, but discrepancies exist due to variations in purity (typically 95%) and solvent systems. Researchers should determine solubility empirically using UV-Vis spectroscopy or HPLC. Partition coefficients (logP) can be estimated via computational tools (e.g., XLogP3), though experimental validation via shake-flask methods is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: X-ray diffraction reveals intermolecular interactions, such as C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3 distance: 2.42 Å), which stabilize the crystal lattice. Comparing experimental bond angles with density functional theory (DFT)-optimized structures helps identify deviations caused by crystal packing effects. Software like Mercury or Olex2 is used for structural overlays and torsion angle analysis .

Q. What strategies are employed to assess biological activity and structure-activity relationships (SAR)?

Methodological Answer: In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted using derivatives with modified substituents (e.g., replacing methoxy with halogens). For example, analogs like N-(4-chloro-2-nitrophenyl)acetamide show enhanced bioactivity due to increased electrophilicity. Dose-response curves (IC) and molecular docking (AutoDock Vina) help correlate substituent effects with target binding .

Q. How should researchers address contradictions in reported solubility or stability data?

Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., pH, temperature). To resolve these:

Q. What methodologies validate computational predictions against experimental data?

Methodological Answer: Compare computed properties (e.g., molecular polar surface area, LogP) with experimental results. For instance, XLogP3 predictions (LogP ~2.6) should align with shake-flask partition coefficients. Discrepancies in hydrogen bond acceptor counts (calculated vs. crystallographic) may indicate protonation state variations, requiring pH-adjusted simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.